Structural and Functional Group Analysis of S-(2-Anilino-2-oxoethyl) Carbamothioate: Mechanisms of Covalent Target Engagement
Structural and Functional Group Analysis of S-(2-Anilino-2-oxoethyl) Carbamothioate: Mechanisms of Covalent Target Engagement
Executive Summary
S-(2-anilino-2-oxoethyl) carbamothioate (also identified by its CAS Registry Number 5428-95-5 and NSC 13336) is a specialized synthetic organic compound characterized by a unique hybrid structure[1],[2]. By bridging a hydrophobic phenylacetamide (anilide) motif with a highly reactive primary thiocarbamate warhead, this molecule serves as a critical structural template for designing covalent inhibitors. This whitepaper provides an in-depth technical analysis of its chemical architecture, physicochemical properties, synthetic pathways, and its mechanism of action as a cysteine-directed covalent modifier.
Chemical Architecture & Functional Group Synergy
The pharmacological and chemical behavior of S-(2-anilino-2-oxoethyl) carbamothioate is dictated by three distinct structural domains, each contributing to its target affinity and reactivity[2]:
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The Phenylacetamide (Anilide) Motif (-CH2-C(=O)-NH-Ph) : This domain acts as the primary hydrophobic recognition element. The aromatic phenyl ring readily engages in π−π stacking within the hydrophobic pockets of target proteins. Furthermore, the secondary amide provides a rigid, planar geometry capable of directional hydrogen bonding (acting as both a donor via -NH and an acceptor via C=O), anchoring the molecule precisely within an enzyme's active site.
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The Methylene Bridge (-CH2-) : Serving as a flexible spacer, the methylene carbon decouples the steric bulk of the anilide group from the reactive sulfur center. This rotational freedom is essential for allowing the warhead to adopt the optimal trajectory for nucleophilic attack without inducing steric clashes.
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The S-Ester Thiocarbamate Warhead (-S-C(=O)NH2) : Unlike traditional O-carbamates, which are relatively stable and often act as reversible competitive inhibitors, S-thiocarbamates possess unique electrophilic properties. The sulfur atom's polarizability and the delocalization of the nitrogen lone pair make the carbonyl carbon highly susceptible to nucleophilic attack by biological thiols, positioning it as a potent covalent warhead.
Mechanistic Biology: Covalent Target Engagement
Thiocarbamates are well-documented in literature to act as pro-electrophiles or direct covalent modifiers[3]. In biological systems, compounds containing the thiocarbamate functional group frequently target enzymes bearing hyper-nucleophilic active-site cysteine residues (e.g., aldehyde dehydrogenases, specific viral proteases, and enzymes involved in lipid biosynthesis)[4],[5].
The mechanism of action typically follows one of two pathways:
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Direct Carbamoylation : The deprotonated active-site thiolate (Cys-S⁻) directly attacks the carbonyl carbon of the thiocarbamate, displacing the 2-mercapto-N-phenylacetamide leaving group and forming a stable S-carbamoylated protein adduct[5],[6].
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Metabolic Activation : The thiocarbamate undergoes enzymatic oxidation (often mediated by Cytochrome P450 or peroxygenases) to form a transient, highly reactive thiocarbamate sulfoxide [7]. This sulfoxide intermediate is an exceptionally potent electrophile that rapidly traps nearby sulfhydryl (-SH) groups, leading to irreversible enzyme inactivation[8],[5].
Pathway of thiocarbamate metabolic activation and covalent cysteine modification.
Physicochemical & Pharmacokinetic Profiling
The structural parameters of S-(2-anilino-2-oxoethyl) carbamothioate align closely with Lipinski's Rule of Five, making it a highly viable scaffold for drug development or agrochemical applications.
| Property | Value | Mechanistic Significance |
| Molecular Formula | C9H10N2O2S | Core stoichiometric identity[1]. |
| Molecular Weight | 210.25 g/mol | Low MW (<500 Da) ensures favorable ligand efficiency and high atom economy[9]. |
| Topological Polar Surface Area | 97.49 Ų | Optimal for cellular permeability; suggests moderate oral bioavailability but limited passive Blood-Brain Barrier (BBB) penetration[10]. |
| Hydrogen Bond Donors | 2 | The secondary amide (-NH) and primary thioamide (-NH2) facilitate target-site anchoring. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the sulfur atom serve as interaction points for active-site residues. |
| LogP (Estimated) | 1.2 – 1.8 | Balanced lipophilicity ensures solubility in aqueous bio-fluids while permitting lipid membrane partitioning[10]. |
Synthesis & Self-Validating Protocol
To ensure high yield and purity, the synthesis of S-(2-anilino-2-oxoethyl) carbamothioate is executed via a two-phase nucleophilic substitution workflow. This protocol is designed with built-in causality and self-validation checkpoints to prevent common side reactions (e.g., di-acylation or thioester hydrolysis).
Phase 1: Synthesis of the Electrophilic Intermediate (2-chloro-N-phenylacetamide)
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Reagent Preparation : Dissolve 1.0 equivalent of aniline and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM). Purge the reaction flask with inert nitrogen gas to prevent oxidative side reactions.
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Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath.
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Causality: Lowering the thermal energy prevents violent exothermic reactions and strictly suppresses the formation of di-alkylated or di-acylated side products.
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Acylation : Dropwise add 1.1 equivalents of chloroacetyl chloride.
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Causality: Dropwise addition maintains a low localized concentration of the highly reactive acid chloride, ensuring exclusive mono-acylation at the aniline nitrogen.
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Workup : Quench with saturated aqueous NaHCO3 , extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum to yield the intermediate.
Phase 2: Thioesterification via Nucleophilic Substitution
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Solvent Selection : Dissolve the crude 2-chloro-N-phenylacetamide in absolute ethanol.
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Causality: Ethanol provides optimal solvating power for both the organic substrate and the inorganic salt in the next step, while facilitating the precipitation of the final product upon aqueous workup.
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Substitution : Add 1.2 equivalents of potassium thiocarbamate ( KS−C(=O)NH2 ). Stir the mixture at 40 °C for 4 hours.
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Causality: The thiocarbamate anion is a potent "soft" nucleophile that readily displaces the primary chloride (a "soft" electrophile) via a clean SN2 mechanism.
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Isolation : Pour the mixture into ice-cold distilled water. The product will precipitate as a white/off-white solid due to the high lipophilicity of the phenyl ring contrasting with the aqueous medium.
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Self-Validation & Characterization : Filter the precipitate and recrystallize from hot ethanol.
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Validation Checkpoint: Perform 1H−NMR (in DMSO−d6 ). The critical diagnostic shift is the methylene ( −CH2− ) singlet. In the chloro-precursor, this peak appears at ~4.2 ppm. Upon successful substitution, the peak must shift upfield to ~3.7 ppm, confirming the replacement of the electronegative chlorine with the sulfur atom.
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References
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Title : Carbamothioic acid, S-[2-oxo-2-(phenylamino)ethyl] ester Source : CAS Common Chemistry (American Chemical Society) URL :[Link]
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Title : Characterization of S-(N,N-Dialkylaminocarbonyl)cysteine Adducts and Enzyme Inhibition Produced by Thiocarbamate Herbicides in the Rat Source : Chemical Research in Toxicology (ACS Publications) URL : [Link]
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Title : Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source : Weed Technology (Cambridge Core) URL :[Link]
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Title : Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid Source : Journal of Experimental Botany (Oxford Academic) URL :[Link]
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